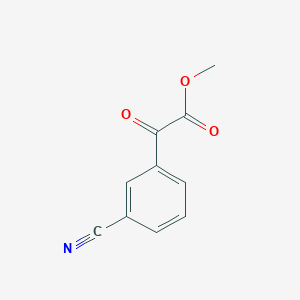
Methyl 2-(3-cyanophenyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-cyanophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H7NO3 It is an ester derivative of oxoacetic acid and contains a cyano group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-cyanophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reaction of 3-cyanobenzaldehyde with methyl oxalate in the presence of a base such as sodium methoxide. This reaction forms the desired ester through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The use of solid acid catalysts is also explored to minimize waste and improve sustainability.
化学反应分析
Types of Reactions
Methyl 2-(3-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-cyanobenzoic acid and methanol under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products
Hydrolysis: 3-cyanobenzoic acid and methanol.
Reduction: 3-aminophenyl-2-oxoacetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 2-(3-cyanophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 2-(3-cyanophenyl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The cyano group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but with the cyano group in the para position.
Ethyl 2-(3-cyanophenyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-nitrophenyl)-2-oxoacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-(3-cyanophenyl)-2-oxoacetate is unique due to the presence of the cyano group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different pharmacological properties compared to its para-substituted counterpart.
属性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
methyl 2-(3-cyanophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-3-7(5-8)6-11/h2-5H,1H3 |
InChI 键 |
MQDMVJZBNRIAQP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)C1=CC=CC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


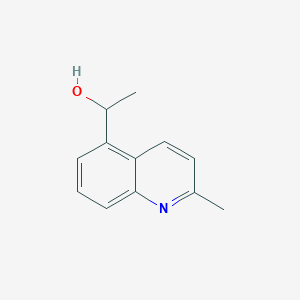
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
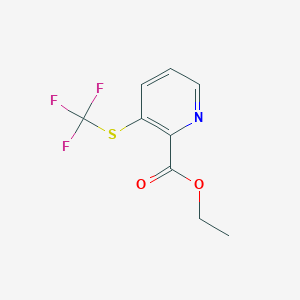
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
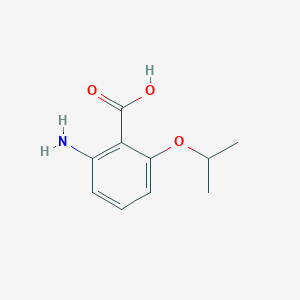
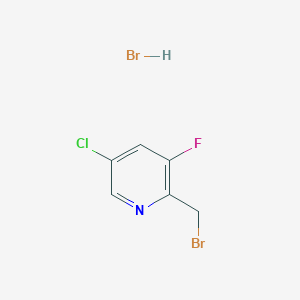
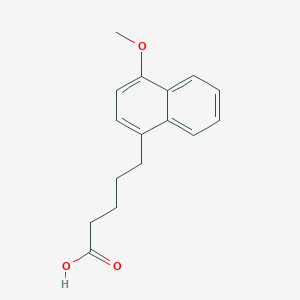
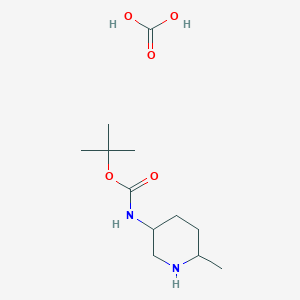
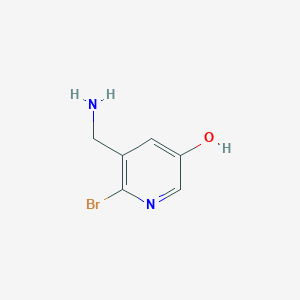
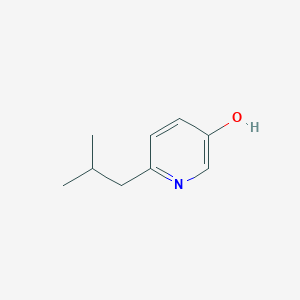

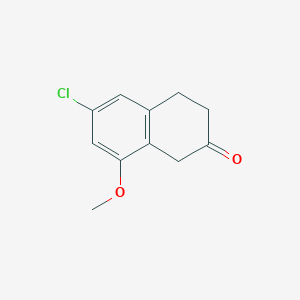
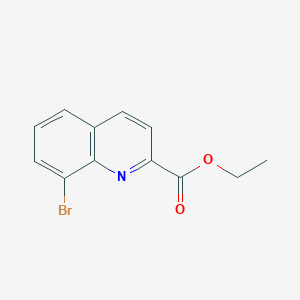
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
